(4S)-4-(Hydroxymethyl)imidazolidin-2-one
Description
Significance of Imidazolidin-2-one Scaffolds in Modern Organic Chemistry
Imidazolidin-2-one scaffolds, which are cyclic urea (B33335) derivatives, are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. kazanmedjournal.ru Their significance in modern organic chemistry is multifaceted. These scaffolds are recognized for their chemical stability and are often incorporated into molecules to enhance their pharmacological profiles. The imidazolidin-2-one ring is a key component in various approved drugs, underscoring its importance in medicinal chemistry. nih.gov
Furthermore, these scaffolds serve as versatile intermediates in organic synthesis. Their rigid framework can provide a predictable platform for stereocontrolled reactions, making them valuable as chiral auxiliaries. The presence of two nitrogen atoms in the ring allows for diverse functionalization, enabling the synthesis of a broad range of derivatives.
Role of Chirality in Imidazolidin-2-one Derivatives and Asymmetric Synthesis
Chirality plays a pivotal role in the biological activity of molecules. In the context of imidazolidin-2-one derivatives, the presence of stereocenters is crucial for their application in asymmetric synthesis. Chiral imidazolidin-2-ones are extensively used as chiral auxiliaries, which are temporary chiral groups that are attached to a prochiral substrate to control the stereochemical outcome of a reaction.
These auxiliaries function by creating a chiral environment around the reactive center, leading to the preferential formation of one enantiomer or diastereomer over the other. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity and its ease of attachment and subsequent removal from the desired product. Chiral imidazolidin-2-ones have proven to be highly effective in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and conjugate additions.
Overview of (4S)-4-(Hydroxymethyl)imidazolidin-2-one as a Key Chiral Building Block
This compound is a prominent example of a chiral building block derived from a readily available chiral pool starting material, the amino acid D-serine. The synthesis from D-serine methyl ester provides a direct route to this enantiomerically pure compound. researchgate.net Its structure incorporates the stable imidazolidin-2-one ring and a hydroxymethyl group at the stereogenic center, which can be further functionalized.
As a chiral building block, it offers a pre-defined stereocenter that can be incorporated into a target molecule, thereby simplifying complex asymmetric syntheses. Its utility is demonstrated in its application as a precursor for more complex chiral ligands and as a chiral auxiliary to control the stereochemistry of various reactions.
Below are some of the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| CAS Number | 1817632-91-9 |
Note: Specific values for melting point and optical rotation are not consistently reported in publicly available literature and may vary depending on the purity and solvent.
The application of this compound and its derivatives as chiral auxiliaries is a testament to their importance in asymmetric synthesis. While specific data on the performance of the parent compound is limited in readily accessible sources, the broader class of chiral imidazolidin-2-ones demonstrates high efficacy in stereoselective transformations. For instance, derivatives of imidazolidin-4-one (B167674) have been successfully employed as chiral ligands in copper(II)-catalyzed asymmetric Henry reactions, achieving high enantioselectivities. nih.gov
The following table illustrates the potential of related chiral imidazolidinone derivatives in asymmetric reactions, highlighting the general utility of this class of compounds.
| Reaction Type | Chiral Auxiliary/Ligand | Substrates | Product | Diastereomeric/Enantiomeric Excess |
| Asymmetric Henry Reaction | Copper(II) complex of a chiral 2-(pyridin-2-yl)imidazolidin-4-one derivative | Aldehyde and Nitroalkane | Nitroaldol | Up to 97% ee |
This data underscores the potential of chiral imidazolidinone scaffolds, including this compound, to serve as powerful tools for the stereocontrolled synthesis of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWVZWFFCLGPU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817632-91-9 | |
| Record name | (4S)-4-(hydroxymethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4s 4 Hydroxymethyl Imidazolidin 2 One and Its Chiral Analogs
Total Synthesis Approaches to (4S)-4-(Hydroxymethyl)imidazolidin-2-one
Total synthesis of this compound often relies on the construction of a key precursor, the chiral vicinal diamine (S)-2,3-diaminopropan-1-ol, which is then cyclized to form the five-membered urea (B33335) ring.
Strategies from Chiral Pool Precursors (e.g., D-serine methyl ester)
The chiral pool provides readily available and enantiomerically pure starting materials, such as amino acids, for complex molecule synthesis. L-serine (the natural enantiomer) is a logical precursor for the synthesis of this compound due to its inherent stereochemistry.
A common strategy involves the conversion of a protected amino acid derivative through a Hofmann rearrangement. For instance, a mild and efficient method has been reported for the rearrangement of protected asparagine, a close structural relative of serine, to yield imidazolidin-2-one-4-carboxylates. d-nb.infonih.gov This methodology can be adapted for serine derivatives. The synthesis begins with the esterification of the amino acid, for example, the conversion of D-serine to D-serine methyl ester hydrochloride by reacting it with methanol (B129727) in the presence of reagents like thionyl chloride or acetyl chloride. mdpi.com
The key transformation is the conversion of the amino acid's carboxyl group into an amino group while retaining the stereocenter. This can be achieved by first converting the carboxylic acid to a primary amide. The resulting N-protected serinamide (B1267486) can then undergo a Hofmann rearrangement to produce the key 1,2-diamine precursor. Subsequent cyclization with a carbonylating agent like phosgene (B1210022) or carbonyldiimidazole (CDI) furnishes the imidazolidin-2-one ring. d-nb.info A related approach involves the cyclization of serine-containing peptides, where the serine residue is transformed into a 2-oxo-1,3-oxazolidine-4-carboxylate, demonstrating the utility of amino acid precursors in forming related heterocyclic systems. researchgate.net
| Starting Material | Key Transformation | Product | Reference(s) |
| Protected Asparagine | Hofmann Rearrangement | Imidazolidin-2-one-4-carboxylate | d-nb.infonih.gov |
| D-Serine | Esterification with Methanol/SOCl₂ | D-Serine methyl ester hydrochloride | mdpi.com |
| Serine-containing Peptides | Cyclization with DSC | 2-Oxo-1,3-oxazolidine-4-carboxylate | researchgate.net |
Reductive Amination and Subsequent Cyclization Pathways
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is central to the synthesis of many amines, including chiral amino alcohols and diamines. researchgate.netnih.gov For the synthesis of this compound, the objective is to synthesize the precursor (S)-2,3-diaminopropan-1-ol via a pathway involving reductive amination.
A plausible route starts from a suitable chiral building block, such as L-asparagine. The synthesis can be envisioned as follows:
Protection: The α-amino group of L-asparagine is protected with a suitable group (e.g., Boc or Cbz).
Side-Chain Reduction: The side-chain amide is reduced to an amine. This transformation, while not a classical reductive amination of a carbonyl, is a reductive process that introduces the second key amino group.
Carboxyl Group Reduction: The carboxylic acid moiety is then reduced to a primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride. This yields the protected (S)-2,3-diaminopropan-1-ol.
Deprotection and Cyclization: Following the removal of the protecting group, the resulting diamine is cyclized. The cyclization is typically achieved by reacting the diamine with a one-carbon carbonyl equivalent. Common reagents for this step include phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates, which efficiently form the cyclic urea structure. nih.gov
This sequence leverages the stereocenter of the starting amino acid to produce the chiral diamine, which is the direct precursor to the final target molecule.
Stereoselective Synthesis of Imidazolidin-2-one Derivatives
Developing stereoselective methods is crucial for accessing chiral imidazolidin-2-one derivatives. These approaches often involve metal-catalyzed reactions that can control the formation of new stereocenters with high precision.
Copper(I)-Catalyzed Ring Opening and Cascade Cyclization Reactions
Copper-catalyzed reactions have emerged as versatile tools for the synthesis of nitrogen-containing heterocycles. One such strategy involves the reaction of aziridines with imines or isocyanates to furnish imidazolidine (B613845) and imidazolidinone derivatives, respectively.
The proposed mechanism for the reaction with an isocyanate involves:
Coordination of the aziridine (B145994) to the copper(I) catalyst.
Nucleophilic attack by the isocyanate, leading to the ring-opening of the aziridine.
Subsequent intramolecular cyclization of the resulting intermediate to form the five-membered imidazolidinone ring.
This method provides a direct route to the imidazolidinone core. Furthermore, copper(I) catalysts, often in conjunction with chiral ligands, can facilitate cascade reactions. For example, a one-pot, multicomponent reaction of primary amines, ketones, terminal alkynes, and isothiocyanates catalyzed by copper(I) leads to the formation of related thiazolidin-2-imines, showcasing the power of copper to orchestrate complex cyclizations. These cascade or domino processes are highly efficient, as they allow for the construction of complex molecules from simple precursors in a single operation.
Acid-Catalyzed Cyclization/Electrophilic Substitution Methods
Acid-catalyzed reactions provide a classical yet effective route to imidazolidin-2-ones. A notable method involves the intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas followed by an electrophilic substitution reaction. researchgate.net This approach is highly regioselective and utilizes readily available starting materials. researchgate.net
The reaction proceeds through the following proposed mechanism:
Protonation of an acetal (B89532) oxygen by the acid catalyst.
Intramolecular cyclization of the urea nitrogen onto the activated carbon, forming a 5-alkoxyimidazolidin-2-one intermediate.
Elimination of an alcohol molecule to generate a cyclic N-acyliminium ion.
This reactive iminium ion is then trapped by a C-nucleophile (such as a phenol (B47542) or indole) in an electrophilic substitution reaction to yield the final 4-substituted imidazolidin-2-one. researchgate.net
The regioselectivity, favoring the 4-substituted product over the 5-substituted isomer, can be controlled by adjusting the amount of acid catalyst used.
| Starting Materials | Catalyst/Reagent | Key Intermediate | Product Type | Reference(s) |
| (2,2-Diethoxyethyl)ureas, Aromatic C-nucleophiles | Trifluoroacetic Acid (TFA) | N-Acyliminium ion | 4-(het)arylimidazolidin-2-ones | researchgate.net |
Asymmetric Cycloaddition Approaches (e.g., silver-catalyzed cycloaddition)
Asymmetric cycloaddition reactions are among the most powerful methods for the enantioselective synthesis of heterocyclic compounds. Silver catalysis, in particular, has proven effective for the synthesis of imidazolidin-2-one derivatives.
One prominent example is the silver-catalyzed [3+2] cycloaddition of nitrones with methylene (B1212753) isocyanides. researchgate.net This reaction provides access to a variety of 2-imidazolinone derivatives, which are closely related to imidazolidin-2-ones. By carefully selecting the base and reaction temperature, it is possible to selectively access different diastereomers of the product.
Another powerful silver-catalyzed approach is the asymmetric homo-1,3-dipolar [3+2] cycloaddition of azomethine ylides derived from glycine (B1666218) aldimino esters. Using a chiral phosphine (B1218219) ligand, such as Xing-Phos, this reaction can produce chiral imidazolidines with high yields, good diastereoselectivities, and excellent enantioselectivities. These methods highlight the utility of silver catalysts in constructing the imidazolidine core with a high degree of stereocontrol, offering a direct pathway to enantiomerically enriched products.
Hofmann Rearrangement Modifications for Imidazolidin-2-one-4-carboxylates
A notable and efficient modification of the Hofmann rearrangement has been developed for the synthesis of imidazolidin-2-one-4-carboxylates from protected asparagine. rsc.orgresearchgate.net This methodology provides a mild and effective route to these valuable chiral building blocks. The reaction proceeds through the rearrangement of N-protected asparagine derivatives, and good yields have been reported with a variety of protecting groups. rsc.orgresearchgate.netnih.gov
The general scheme for this modified Hofmann rearrangement involves the treatment of a protected asparagine derivative with a source of positive halogen, such as iodine, in the presence of a base. researchgate.net This approach avoids the use of toxic bromine and has been shown to be effective for a range of substrates. researchgate.net The choice of reagents is crucial for achieving high yields, with iodine being a preferred and cost-effective option. researchgate.net
| Starting Material (Protected Asparagine) | Protecting Groups | Yield of Cyclic Product (%) |
|---|---|---|
| Boc-Asn-OMe | Boc, Me | Good |
| Z-Asn-OMe | Z, Me | Good |
| Fmoc-Asn-OtBu | Fmoc, tBu | Good |
Carbonylation Reactions in Imidazolidin-2-one Synthesis
Carbonylation reactions represent a direct and atom-economical approach to the synthesis of imidazolidin-2-ones from vicinal diamines. mdpi.com These methods involve the incorporation of a carbonyl group using various carbonylating agents, with a focus on environmentally benign sources like dialkyl carbonates and carbon dioxide. mdpi.compsu.edu
The use of dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), as eco-friendly carbonylating agents for the synthesis of imidazolidin-2-ones has been successfully demonstrated. psu.edursc.org These reactions are typically catalyzed by metal salts, with Cu(II) and Pb(II) nitrates showing significant catalytic activity. rsc.orgrsc.org A comparative study has shown that Cu(NO₃)₂ and CuCl₂·2H₂O are as effective as Pb(NO₃)₂, offering a less toxic alternative. rsc.org
The carbonylation of vicinal diamines with dialkyl carbonates can be performed under solvent-free conditions, further enhancing the green credentials of this methodology. psu.edu The choice of catalyst and reaction conditions, such as temperature, can be optimized to achieve high yields of the desired imidazolidin-2-one derivatives. psu.edu
| Vicinal Diamine | Dialkyl Carbonate | Catalyst | Yield (%) |
|---|---|---|---|
| 1,2-Diaminopropane | Dimethyl Carbonate | Cu(NO₃)₂ | High |
| 1,2-Diphenylethylenediamine | Diethyl Carbonate | Pb(NO₃)₂ | Good |
| Ethylenediamine (B42938) | Dimethyl Carbonate | CuCl₂·2H₂O | High |
The direct synthesis of imidazolidin-2-ones from vicinal diamines and carbon dioxide (CO₂) is a highly attractive and environmentally benign method, as the only byproduct is water. nih.govacs.org This process often requires a catalyst to overcome the relative inertness of CO₂. mdpi.comnih.gov
Heterogeneous catalysts, such as cerium(IV) oxide (CeO₂), have been shown to be effective and reusable for the synthesis of 2-imidazolidinone from ethylenediamine carbamate, which is formed from the reaction of ethylenediamine and CO₂. nih.govacs.org The choice of solvent can significantly impact the reaction's conversion and selectivity, with 2-propanol being identified as an optimal medium. nih.gov This catalytic system allows for the synthesis of 2-imidazolidinone in high yields under moderate conditions. acs.org
Advanced Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of novel and powerful methods for the synthesis of imidazolidin-2-one derivatives, including those with specialized functionalities. These strategies often employ modern catalytic techniques to achieve high efficiency and selectivity.
A novel approach to the synthesis of 4-monosubstituted N-CF₃ imidazolidin-2-one derivatives involves the cyclization of readily accessible acyclic ureas. nih.gov This strategy has been successfully realized through both silver-catalyzed and light-assisted proton-coupled electron transfer (PCET) pathways. nih.gov The resulting N-trifluoromethylated cyclic ureas are of significant interest due to the potential of the N-CF₃ group to alter the properties of biologically relevant molecules. nih.gov
The cyclic core of these N-CF₃ imidazolidin-2-ones has demonstrated high robustness and is amenable to a variety of further derivatizations, including cross-coupling reactions and C-H functionalizations. nih.gov
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of imidazolidin-2-one derivatives for drug discovery and other applications. nih.govacs.org An efficient solid-phase synthesis of imidazolidin-2-ones has been developed utilizing a gold-catalyzed cycloisomerization as the key step. nih.govacs.org This method involves the use of polymer-supported amino acids derivatized with alkyne functionalities, which then undergo cyclization with ureas to form the imidazolidin-2-one ring. acs.org
Another solid-phase approach involves the synthesis of 1,3,4-trisubstituted-2-imidazolidones from reduced N-acylated dipeptides. acs.org The resin-bound polyamine is reacted with carbonyldiimidazole to yield the cyclic urea in high purity and yield. acs.org These solid-phase techniques are advantageous for their ease of purification and amenability to automation. acs.org
Applications of 4s 4 Hydroxymethyl Imidazolidin 2 One in Stereoselective Organic Synthesis
Utility as Chiral Auxiliaries
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net Imidazolidin-2-ones are recognized for their high levels of asymmetric induction, stability against ring-opening reactions, and often crystalline nature, which aids in purification. nih.gov
Derivatives of (4S)-4-(Hydroxymethyl)imidazolidin-2-one are effective chiral auxiliaries in several key carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. nih.gov A notable application is in asymmetric alkylation reactions. For instance, a non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone chiral auxiliary has been successfully used, demonstrating excellent diastereocontrol. chim.it In these reactions, the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.
The following table summarizes the results of diastereoselective alkylation reactions using a polymer-supported 2-imidazolidinone auxiliary, which is subsequently cleaved to yield chiral carboxylic acids. chim.it
| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Excess (de) (%) |
| 1 | Benzyl bromide | 93 | >99 |
| 2 | Allyl bromide | 85 | >99 |
| 3 | Ethyl iodide | 81 | >99 |
| 4 | Isopropyl iodide | 75 | >99 |
A significant advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for economic and environmental sustainability. chim.it For imidazolidin-2-one-based auxiliaries, effective recycling protocols have been developed. The use of soluble polymer supports, such as non-cross-linked polystyrene (NCPS), facilitates the recovery of the auxiliary. chim.it After the diastereoselective reaction, the product can be cleaved from the polymer-bound auxiliary, which is then recovered by precipitation and can be reused in subsequent reaction cycles with minimal loss of activity or stereochemical integrity. chim.itmdpi.com
Another approach involves using ionic liquids as the reaction medium. This strategy can improve the recovery of both the product and the chiral auxiliary, which remains in the ionic liquid phase and can be reused. mdpi.com The development of solid-supported imidazolidinones has also been a key strategy to simplify recovery and mitigate costs associated with the auxiliary. mdpi.com
Application as Chiral Ligands in Asymmetric Catalysis
Beyond their role as stoichiometric auxiliaries, derivatives of this compound are pivotal in the development of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center or act as organocatalysts to create a chiral environment that influences the stereochemical outcome of the reaction.
Imidazolidin-2-one scaffolds have been incorporated into ligands for various metal-catalyzed enantioselective transformations. rsc.org For example, chiral pyridine-oxazoline ligands are used in the highly efficient Palladium(II)-catalyzed intermolecular asymmetric diamination of 1,3-dienes, which produces chiral imidazolidin-2-ones with excellent enantioselectivities. rsc.org Similarly, a Copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas utilizes a bidentate oxazoline (B21484) ligand to generate chiral imidazolidinones in high enantiomeric excess. rsc.org These reactions highlight the versatility of the imidazolidinone framework in creating effective chiral environments around a metal catalyst.
Imidazolidinone derivatives are perhaps most famously known as "MacMillan catalysts," a class of highly effective organocatalysts. sigmaaldrich.comresearchgate.net These catalysts operate by forming a chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO of the aldehyde and allows for highly stereocontrolled reactions with various nucleophiles. researchgate.net
This activation mode has been successfully applied to a wide range of transformations:
Diels-Alder Reactions: The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using an imidazolidinone catalyst, producing cycloadducts with excellent yields and enantioselectivities. researchgate.netlookchem.com
Henry Reactions: Copper(II) complexes of ligands derived from imidazolidin-4-one (B167674) have been shown to be efficient catalysts for asymmetric Henry reactions, yielding nitroaldols with up to 97% enantiomeric excess (ee).
Aldol Reactions: Imidazolidinone catalysts have been used to facilitate enantioselective cross-aldol reactions between different aldehydes. sigmaaldrich.com
Other Reactions: Their application extends to 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions, consistently providing products with high levels of enantioselectivity. researchgate.net
Imidazolidinone derivatives have also been investigated as chiral modifiers for heterogeneous metal catalysts in asymmetric hydrogenation reactions. A series of imidazolidinones have been synthesized and tested as chiral modifiers for Platinum-catalyzed asymmetric hydrogenation of activated ketones. In these systems, the chiral imidazolidinone adsorbs onto the metal surface, creating chiral sites that can differentiate between the enantiotopic faces of the substrate. This leads to the preferential formation of one enantiomer of the product.
The table below shows the results for the Pt-catalyzed hydrogenation of ketopantolactone using different imidazolidinone-based chiral modifiers.
| Modifier | Substrate | Enantiomeric Ratio (e.r.) |
| Imidazolidinone Derivative 1 | Ketopantolactone | 73.5 : 26.5 |
| Imidazolidinone Derivative 2 | Ketopantolactone | 65.0 : 35.0 |
| Imidazolidinone Derivative 3 | Methyl Benzoylformate | 58.0 : 42.0 |
These results demonstrate that imidazolidinone structures can induce significant enantioselectivity in heterogeneous hydrogenation, opening avenues for the development of new, efficient catalytic systems.
Building Block for Complex Chemical Architectures
In chemistry, a "building block" refers to a molecular fragment or a real chemical compound with reactive functional groups that is used for the bottom-up, modular assembly of more complex molecular structures. wikipedia.org this compound fits this description perfectly, serving as a foundational unit for constructing intricate molecules with precise three-dimensional arrangements. illinois.edu Its utility stems from its pre-installed chirality and functional group diversity, which allows chemists to build complex structures efficiently. semanticscholar.orgklinger-lab.deyoutube.com
One of the most significant applications of the imidazolidin-2-one scaffold is its role as a masked form of a 1,2-diamine, also known as a vicinal diamine. mdpi.com Enantioenriched vicinal diamines are privileged structures in organic and medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and as ligands in asymmetric catalysis. rsc.orgnih.gov
The cyclic urea (B33335) structure of this compound can be hydrolyzed under acidic or basic conditions to reveal the parent 1,2-diamino functionality. This strategy provides a reliable method for synthesizing chiral diamines and their derivatives, such as diamino acids, where the stereochemistry is controlled by the starting imidazolidin-2-one. The process effectively protects the two amino groups, allowing for selective reactions at other parts of the molecule before their eventual deprotection.
Table 1: Synthetic Utility of Imidazolidin-2-ones as Diamine Precursors
| Precursor Scaffold | Key Transformation | Product Class | Significance |
| Imidazolidin-2-one | Hydrolysis (acidic or basic) | Vicinal Diamine | Chiral ligands, pharmaceutical intermediates nih.gov |
| Substituted Imidazolidin-2-one | Ring-opening | Chiral Diamino Acids | Components of peptides, bioactive molecules |
The chiral backbone of this compound is an excellent template for the synthesis of non-proteinogenic, or "unusual," optically active amino acids. These amino acids are crucial components of many biologically active natural products and peptidomimetics. clockss.org By using the imidazolidinone as a chiral auxiliary, chemists can control the stereochemical outcome of reactions to build complex amino acid side chains.
For example, the nitrogen atoms of the urea can be selectively protected, and the hydroxymethyl group can be oxidized to a carboxylic acid, yielding a substituted 2-oxo-imidazolidine-4-carboxylic acid. nih.gov This derivative can then undergo further transformations, such as alkylation at the N1 or N3 positions, before the ring is opened to reveal the final, enantiomerically pure amino acid. This methodology has been instrumental in the synthesis of complex structures like the β-arginine component of certain antibiotics. clockss.org
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, with over 75% of FDA-approved small-molecule drugs containing at least one such ring system. researchgate.netnih.gov The imidazolidin-2-one core is itself a key pharmacophore found in numerous approved drugs. mdpi.com Furthermore, this compound serves as a starting material for the synthesis of other, more complex heterocyclic systems.
The inherent functionality of the molecule allows for a variety of ring-forming and ring-modification reactions. For instance, the nucleophilic nitrogen atoms can participate in cyclization reactions with appropriate electrophiles to construct fused bicyclic systems. The hydroxymethyl group can be converted into a good leaving group, facilitating intramolecular cyclizations to form new heterocyclic rings. This versatility makes it a valuable precursor for generating libraries of novel nitrogen-containing compounds for drug discovery. google.com
The rigid conformation and chiral nature of the this compound scaffold make it an attractive platform for designing molecules that can interact with specific biological targets, such as enzymes and receptors. A notable example is its use in the development of Protein Kinase C (PKC) modulators. researchgate.netresearchgate.net
PKC isozymes are a family of serine/threonine kinases that play crucial roles in cellular signal transduction, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. nih.gov Researchers have synthesized novel substituted (4S)-4-(Hydroxymethyl)imidazolidin-2-ones that show potent binding affinity to PKC. researchgate.netnih.gov In these designs, the imidazolidin-2-one core acts as a rigid scaffold to correctly orient hydrophobic and hydrogen-bonding groups, mimicking the diacylglycerol (DAG) binding domain of the enzyme. The key synthetic step often involves a reductive amination followed by cyclization to form the urea. researchgate.net
Table 2: Example of this compound in PKC Modulator Synthesis
| Scaffold | Synthetic Approach | Biological Target | Therapeutic Potential |
| This compound | Reductive amination, cyclization, and substitution | Protein Kinase C (PKC) | Oncology, Neurology researchgate.netnih.gov |
Role of the Hydroxymethyl Group in Further Chemical Transformations and Derivatization
The primary hydroxymethyl group (-CH₂OH) at the C4 position is a key functional handle that significantly expands the synthetic utility of this compound. This group can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the extension of the molecular framework. nih.gov
Common transformations of the hydroxymethyl group include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. This transformation is fundamental for creating amino acid derivatives or for introducing functionalities that can participate in peptide couplings or other condensation reactions.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, which can serve as protecting groups or be used to attach other molecular fragments, including fluorescent tags, polymers, or pharmacophores.
Conversion to a Leaving Group: The alcohol can be activated by conversion to a tosylate, mesylate, or halide. The resulting derivative is an excellent electrophile, susceptible to displacement by a wide variety of nucleophiles (e.g., azides, cyanides, thiols), enabling the introduction of diverse side chains.
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to other functional groups, such as esters, azides, or ethers, with inversion of configuration if the alcohol were a secondary stereocenter, though here it serves as a reliable method for functional group interconversion under mild conditions.
The ability to easily modify this group makes this compound a highly modular building block for combinatorial chemistry and the synthesis of targeted molecular libraries. nih.gov
Mechanistic Investigations and Stereochemical Control in 4s 4 Hydroxymethyl Imidazolidin 2 One Chemistry
Elucidation of Reaction Mechanisms in Imidazolidin-2-one Formation
The synthesis of the imidazolidin-2-one core, a key structural motif, proceeds through various mechanistic pathways that have been the subject of detailed investigation. Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the final product.
Computational chemistry, particularly quantum chemistry calculations, has been instrumental in rationalizing the observed selectivity in imidazolidin-2-one synthesis. researchgate.net Density Functional Theory (DFT) studies have been employed to explore reaction pathways and transition state energies, providing insight into why certain isomers are favored. researchgate.net
In the acid-catalyzed reaction of N-(2,2-diethoxyethyl)ureas with C-nucleophiles, for instance, calculations have been performed to justify the high regioselectivity observed. researchgate.netumich.edu These studies focus on the relative energies of key intermediates. The proposed mechanism involves the formation of isomeric iminium cations, which then react with the nucleophile. uni.lu Quantum chemistry calculations (specifically using the B3LYP/6-311++G(d,p) level of theory) revealed the relative energies of these intermediates, demonstrating that the pathway leading to the 4-substituted imidazolidin-2-one is energetically more favorable than the pathway to the 5-substituted isomer. uni.lu The calculations showed that the transition state leading to the 4-substituted product is lower in energy, thus explaining its prevalence as the major product. uni.lu
DFT calculations have also supported mechanisms in other synthetic routes. For the organo-catalyzed intramolecular hydroamidation of propargylic ureas, computational studies suggest a nonassisted cyclization of the deprotonated urea (B33335) is the most feasible pathway for forming the imidazolidin-2-one ring. researchgate.net These computational models are essential for predicting outcomes and designing more efficient and selective synthetic strategies.
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the acid-catalyzed formation of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl) ureas, a plausible mechanistic pathway involving several key intermediates has been proposed. uni.lumdpi.com
The proposed sequence is as follows:
Oxonium Cation Formation : The reaction initiates with the protonation of a urea oxygen atom, which is considered the most stable protonation site. uni.lu
Intramolecular Cyclization : This is followed by an intramolecular cyclization that forms a 5-alkoxyimidazolidin-2-one intermediate (Intermediate A). uni.lu
Iminium Cation Formation : An acid-promoted elimination of an alcohol molecule (e.g., methanol) from Intermediate A generates a crucial iminium cation (Intermediate B). uni.lu
Isomerization : Intermediate B can undergo a deprotonation-protonation sequence, leading to an isomeric iminium cation (Intermediate D) via an imidazoline-2-one intermediate (Intermediate C). uni.lu
Nucleophilic Attack : The final step involves the reaction of these iminium cations (B or D) with a nucleophile. The reaction of cation D leads to the 4-substituted imidazolidin-2-one, which is the major product observed due to the greater stability of the transition state. uni.lu
In other synthetic approaches, such as the palladium-catalyzed carboamination of N-allyl ureas, the proposed mechanism involves intermediates like aminopalladation complexes. mdpi.com The characterization of these intermediates, often through spectroscopic methods and comparison with computational models, is fundamental to a complete understanding of the reaction pathway.
Factors Influencing Enantioselectivity and Diastereoselectivity in Synthetic Pathways
Achieving high levels of stereochemical control is a primary goal in the synthesis of chiral molecules like (4S)-4-(hydroxymethyl)imidazolidin-2-one. The enantioselectivity and diastereoselectivity of synthetic routes are profoundly influenced by the catalyst system and the specific reaction conditions employed.
The choice of catalyst and the structure of the chiral ligand are paramount in asymmetric catalysis for controlling stereochemical outcomes. nih.gov In the synthesis of chiral imidazolidin-2-one derivatives, various metal-ligand complexes have been shown to be effective.
Palladium-catalyzed asymmetric carboamination reactions, for example, utilize chiral phosphine (B1218219) ligands to induce enantioselectivity. mdpi.com Studies have shown that diastereomeric ligands can lead to vastly different outcomes. For instance, in the conversion of an N-allyl urea, the ligand (R)-Siphos-PE provided the product in modest enantioselectivity, whereas the diastereomeric (S)-Siphos-PE ligand afforded the same product in 79% enantiomeric excess (ee). mdpi.com Similarly, chiral spiro phosphoramidite ligands have been designed for the asymmetric synthesis of imidazolidin-2-one derivatives, achieving high enantiomeric excesses. mdpi.com
Copper(II) complexes with chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been successfully used as catalysts in asymmetric Henry reactions. researchgate.net The stereochemistry of the ligand itself is a critical determinant of the product's configuration. Research has demonstrated that the relative configuration of the chiral centers within the ligand dictates the final enantioselectivity. researchgate.netacs.org Tridentate ligands with a cis-cis configuration were found to be the most efficient, producing nitroaldols with very high enantiomeric purity (approx. 90–95% ee), while ligands with a trans configuration led to the opposite enantiomer (up to 96% ee). researchgate.net
Table 1: Effect of Ligand Stereochemistry on Enantioselectivity in Asymmetric Henry Reactions
| Ligand Configuration | Major Product Enantiomer | Enantiomeric Excess (ee) |
| cis-cis | S | up to 97% |
| trans | R | up to 96% |
| cis (bidentate) | S | ~25% |
Data sourced from studies on copper(II) complexes with imidazolidin-4-one (B167674) based ligands. researchgate.net
Reaction conditions, including the choice of solvent, operating temperature, and the presence of additives, play a significant role in modulating the stereochemical outcome of a reaction.
In asymmetric aldol (B89426) reactions catalyzed by "proline-type" ligands, optimization of conditions revealed that dimethylformamide (DMF) as a solvent at a temperature of -25 °C provided the best results in terms of both diastereoselectivity and enantioselectivity. researchgate.net This highlights the sensitivity of the stereochemical control to both solvent polarity and thermal energy.
The concentration and type of catalyst or promoter can also have a dramatic effect. In the acid-catalyzed synthesis of 4-substituted imidazolidinones, it was observed that decreasing the amount of trifluoroacetic acid (TFA) catalyst led to improved regioselectivity, minimizing the formation of the 5-substituted isomer. uni.lu In palladium-catalyzed carboamination reactions, water has been identified as a beneficial additive, improving both yield and enantioselectivity in the synthesis of 4-(arylmethyl)-imidazolidin-2-ones. mdpi.com
The choice of base in organo-catalyzed reactions is also critical. In the intramolecular hydroamidation of propargylic ureas, the phosphazene base BEMP was found to be the most active catalyst compared to other guanidine and amidine bases for achieving excellent chemo- and regioselectivities under mild, ambient conditions. researchgate.net
Table 2: Influence of Reaction Conditions on Selectivity
| Reaction Type | Parameter Modified | Observation |
| Asymmetric Aldol Reaction | Solvent & Temperature | DMF at -25 °C gave optimal diastereo- and enantioselectivity. researchgate.net |
| Acid-catalyzed Cyclization | Catalyst Amount | Decreasing TFA improved regioselectivity. uni.lu |
| Pd-catalyzed Carboamination | Additive | Addition of water improved yield and enantioselectivity. mdpi.com |
| Organo-catalyzed Hydroamidation | Catalyst Type | BEMP base was superior to guanidines/amidines. researchgate.net |
Conformational Analysis and Stereochemical Stability of the Chiral Core
The three-dimensional structure and conformational flexibility of the this compound ring system are fundamental to its function as a chiral auxiliary or a pharmacophore. The stereochemical stability of this chiral core ensures that its configuration is maintained throughout synthetic sequences.
The imidazolidin-2-one ring is known for its considerable stability, particularly when compared to related structures like oxazolidinones. researchgate.netjournals.co.za It exhibits greater resistance to nucleophilic ring-opening, which is a significant advantage when it is used as a chiral auxiliary in reactions involving strong nucleophiles or harsh conditions. journals.co.za This inherent stability helps preserve the integrity of the chiral core during subsequent chemical transformations.
The precise conformation and structure of imidazolidin-2-one derivatives are typically elucidated using a combination of spectroscopic and analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. nih.gov A variety of 1D and 2D NMR experiments, such as 1H-1H COSY, NOESY, 1H-13C HSQC, and 1H-13C HMBC, are used to make complete proton and carbon assignments and to determine through-space proximities, which helps to define the molecule's preferred conformation. mdpi.com Solid-state NMR has also been used to study the structure of related imidazolidine (B613845) derivatives. researchgate.net
For definitive structural characterization in the solid state, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's absolute and relative stereochemistry and its solid-state conformation. mdpi.com While a specific conformational analysis for this compound is not extensively detailed in the literature, the methods of NMR spectroscopy and X-ray crystallography are the principal approaches used to study this class of chiral heterocycles.
Advanced Derivatization and Scaffold Functionalization of Imidazolidin 2 One Systems
N-Functionalization of the Imidazolidin-2-one Ring
The two nitrogen atoms within the imidazolidin-2-one ring provide key handles for introducing a wide range of substituents, significantly altering the molecule's steric and electronic properties. Common strategies include N-alkylation and N-acylation.
N-alkylation of the imidazolidin-2-one ring is a fundamental strategy for introducing diverse functional groups. This transformation can be achieved under various conditions, often involving the reaction of an N-H bond with an alkyl halide in the presence of a base. For instance, alkylation of 2-pyridone analogues, which share the lactam feature with imidazolidin-2-ones, typically results in a mixture of N- and O-alkylated products. nih.gov However, for imidazolidin-2-ones, N-alkylation is generally favored. The choice of base and solvent can significantly influence the reaction's outcome; conditions such as sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in DMF are commonly employed. nih.gov Visible-light-induced N-alkylation methods have also been developed for anilines, which could potentially be adapted for imidazolidinone systems, offering a more environmentally friendly approach that avoids the need for metallic catalysts or strong bases. nih.gov
N-acylation introduces an acyl group onto the ring nitrogen, often to create more complex amide structures or to serve as a protecting group. This is typically accomplished by reacting the imidazolidin-2-one with an acyl chloride or anhydride. For example, a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester can be reacted with 2-bromopropionic acid chloride to form the corresponding N-acyl derivative, (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester. google.com This reaction highlights the regioselective acylation of the N3 position when the N1 position is already substituted.
Table 1: Representative Conditions for N-Alkylation and N-Acylation
| Transformation | Reagents & Conditions | Substrate Type | Product Type | Citation |
| N-Alkylation | Alkyl halide, K2CO3, DMF, 80 °C | 2-pyridone analogue | N-alkylated product | nih.gov |
| N-Alkylation | Alkyl halide, NaH, THF or DMF | 2-pyridone analogue | N-alkylated product | nih.gov |
| N-Acylation | 2-Bromopropionic acid chloride | (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester | (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester | google.com |
The introduction of fluorine-containing substituents can dramatically alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and lipophilicity. While direct N-fluoroalkylation of imidazolidin-2-ones is not extensively documented, synthetic strategies developed for other nitrogen heterocycles can provide valuable insights. For example, the synthesis of N-fluoroalkylated morpholinos has been achieved through a double reductive amination of dialdehyde (B1249045) intermediates with fluorinated primary amines. researchgate.netnih.gov Another method involves the cyclization of diformyl intermediates with an ammonia (B1221849) source, followed by desulfurization-fluorination using reagents like diethylaminosulfur trifluoride (DAST) to install a trifluoromethyl group. researchgate.netnih.gov These approaches could potentially be adapted for the synthesis of N-fluoroalkylated imidazolidin-2-ones from appropriate precursors.
Transformations at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group at the C4 position is a prime site for synthetic diversification, allowing for its conversion into a wide array of other functional moieties. nih.gov
Transforming the hydroxymethyl group into other functionalities often begins with its conversion to a better leaving group. nih.gov For instance, the hydroxyl group can be converted to a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then undergo nucleophilic substitution with various nucleophiles.
Azidomethyl Derivatives : The synthesis of an azidomethyl group can be achieved by reacting the tosylated or mesylated intermediate with sodium azide (B81097). This two-step process is a common and effective method for introducing the azide functionality. nih.gov
Chloromethyl Derivatives : Direct conversion of the hydroxyl group to a chloromethyl group can be accomplished using harsh reagents like phosphorous halides, though these conditions may not be suitable for complex molecules. nih.gov Milder, more selective methods are often preferred.
Esterification and etherification of the hydroxymethyl group are common strategies to introduce new functionalities and modify the compound's properties.
Esters : Esters can be prepared by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). For example, esters of 4-hydroxy-5-phosphinyl-2-imidazolidinone have been synthesized by reacting urea (B33335) with esters of 2-hydroxy-2-phosphinylethanal in an acidic medium. researchgate.net
Ethers : Etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Computational studies on the etherification of the related compound 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (B157265) with primary alcohols have shown that the reaction proceeds through an SN1 or SN2 mechanism depending on the conditions. researchgate.net
Table 2: Synthetic Transformations of the Hydroxymethyl Group
| Target Moiety | General Method | Reagents | Intermediate | Citation |
| Azidomethyl | Tosylation followed by Nucleophilic Substitution | 1. TsCl, Pyridine2. NaN3 | Tosylated hydroxymethyl | nih.gov |
| Chloromethyl | Halogenation | PCl5 or SOCl2 | N/A | nih.gov |
| Ester | Acylation | R-COOH, DCC or R-COCl | N/A | researchgate.net |
| Ether | Williamson Ether Synthesis | 1. NaH2. R-X | Alkoxide | researchgate.net |
Development of Imidazolidin-4-one (B167674) and Other Isomeric Derivatives for Catalytic and Synthetic Applications
Isomers of imidazolidin-2-one, particularly chiral imidazolidin-4-ones, have gained significant prominence as a class of privileged organocatalysts. researchgate.net The pioneering work of David MacMillan demonstrated that these small organic molecules can catalyze a wide range of asymmetric transformations with high enantioselectivity. sigmaaldrich.com
These catalysts operate through the formation of a transient iminium ion. The secondary amine of the imidazolidin-4-one catalyst reversibly condenses with an α,β-unsaturated aldehyde, forming a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it towards nucleophilic attack. caltech.edursc.org This activation strategy is central to their effectiveness in various reactions.
Key applications of imidazolidin-4-one catalysts include:
Diels-Alder Reactions : The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a chiral imidazolidin-4-one catalyst, reacting α,β-unsaturated aldehydes with various dienes to produce cycloadducts in excellent yields and enantioselectivities. sigmaaldrich.com
Friedel-Crafts Alkylations : These catalysts are highly effective in promoting the asymmetric Friedel-Crafts alkylation of electron-rich aromatics like indoles and pyrroles with α,β-unsaturated aldehydes. sigmaaldrich.comrsc.org
Conjugate Additions : The iminium ion activation strategy facilitates the 1,4-conjugate addition of various nucleophiles to unsaturated aldehydes. caltech.edu
Other Transformations : The utility of these catalysts extends to 1,3-dipolar cycloadditions, α-chlorinations, and α-fluorinations, all proceeding with high levels of stereocontrol. sigmaaldrich.com
The development of second-generation imidazolidinone catalysts has further expanded the scope of these reactions, demonstrating their versatility and importance in modern asymmetric synthesis. core.ac.uk The imidazolidin-4-one moiety is a key structural motif in organic synthesis and medicinal chemistry, with applications ranging from organic catalysis to the development of new therapeutic agents. semanticscholar.orgresearchgate.netnih.govresearchgate.net
Emerging Research Directions and Future Prospects
Development of More Sustainable and Efficient Synthetic Protocols for (4S)-4-(Hydroxymethyl)imidazolidin-2-one
The synthesis of imidazolidin-2-ones has traditionally relied on methods that can be resource-intensive and may generate hazardous waste. acs.org Consequently, a major thrust of current research is the development of more sustainable and efficient synthetic protocols. A key strategy in this endeavor is the utilization of greener carbonylating agents. mdpi.com For instance, the use of carbon dioxide (CO2) as a C1 source is a highly attractive, environmentally benign alternative to hazardous reagents like phosgene (B1210022). mdpi.com Research has demonstrated the feasibility of CeO2-catalyzed carbonylation of diamines with CO2 to produce imidazolidin-2-ones. mdpi.com
Another avenue for improving sustainability is the adoption of organocatalysis, which avoids the use of often toxic and expensive metal catalysts. acs.org Organocatalyzed methods for the synthesis of imidazolidin-2-ones have been developed, offering a more environmentally friendly approach. acs.org Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption. researchgate.net The application of microwave irradiation to the synthesis of imidazolidinone derivatives has been shown to be a fast and efficient method. researchgate.net
The table below summarizes some of the sustainable approaches being explored for the synthesis of imidazolidin-2-one derivatives.
| Synthetic Approach | Key Features | Potential Advantages |
| CO2 as a C1 Source | Utilizes a renewable and non-toxic carbonylating agent. mdpi.com | Reduces the use of hazardous materials like phosgene. mdpi.com |
| Organocatalysis | Employs small organic molecules as catalysts. acs.org | Avoids the use of heavy metals, leading to a greener process. acs.org |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. researchgate.net | Faster reaction times, higher yields, and reduced energy consumption. researchgate.net |
| Solvent-Free Reactions | Conducts reactions without a solvent or in a recyclable solvent. mdpi.com | Minimizes solvent waste and associated environmental impact. mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Asymmetric Induction
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is key to this endeavor. numberanalytics.com Current research is focused on the exploration of novel catalytic systems to enhance asymmetric induction in the synthesis of chiral imidazolidin-2-ones.
The design of novel chiral ligands is a cornerstone of this research. numberanalytics.com Chiral ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. numberanalytics.com For example, chiral bisoxazoline copper catalysts have been effectively used in the asymmetric synthesis of chiral imidazolidines. rsc.org Similarly, palladium catalysts bearing chiral ligands have been employed for the asymmetric diamination of dienes to produce chiral imidazolidin-2-ones with excellent enantioselectivity. mdpi.com
In addition to metal-based catalysts, chiral Brønsted acids have emerged as powerful tools for asymmetric synthesis. rsc.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that influences the stereochemical course of the reaction. rsc.org The development of new and more effective chiral catalysts, both metal-based and organocatalytic, remains a vibrant area of research with the potential to significantly improve the synthesis of enantiomerically pure this compound.
The following table highlights some catalytic systems used for enhancing asymmetric induction in the synthesis of related chiral heterocycles.
| Catalyst Type | Example | Application |
| Chiral Metal Complex | Chiral bisoxazoline copper catalysts rsc.org | Asymmetric synthesis of chiral imidazolidines. rsc.org |
| Chiral Palladium Complex | Palladium catalysts with chiral pyridine-oxazoline ligands mdpi.com | Asymmetric diamination of 1,3-dienes. mdpi.com |
| Chiral Brønsted Acid | SPINOL-derived chiral phosphoric acids rsc.org | Asymmetric homo-1,3-dipolar cycloadditions. rsc.org |
Design of New Chiral Building Blocks from the Imidazolidin-2-one Scaffold
The imidazolidin-2-one ring system is not only a synthetic target but also a versatile scaffold for the creation of new chiral building blocks. researchgate.net These building blocks can then be used in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The inherent chirality of this compound makes it an excellent starting point for the synthesis of a diverse range of chiral molecules.
The functional groups on the imidazolidin-2-one ring, such as the hydroxymethyl group and the nitrogen atoms, can be readily modified to introduce new functionalities and stereocenters. journals.co.za This allows for the creation of a library of chiral building blocks with tailored properties. For example, the imidazolidin-2-one scaffold has been used as a chiral auxiliary to control the stereochemistry of alkylation reactions, aldol (B89426) reactions, and Michael additions. researchgate.net The stability of the imidazolidin-2-one ring to nucleophilic ring-opening makes it a robust and reliable chiral auxiliary. researchgate.net
The development of new synthetic methodologies to functionalize the imidazolidin-2-one scaffold is an active area of research. The goal is to expand the range of chiral building blocks that can be accessed from this versatile platform, thereby enabling the synthesis of a wider array of complex and valuable molecules.
Integration of this compound Chemistry with Green Chemistry Principles
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com The integration of these principles into the chemistry of this compound is crucial for developing sustainable and environmentally responsible synthetic methods.
Key green chemistry principles that are being applied in this area include waste prevention, atom economy, and the use of safer solvents and reagents. mun.ca As discussed in section 6.1, the use of CO2 as a C1 source and the development of catalytic rather than stoichiometric processes are prime examples of the implementation of green chemistry principles. mdpi.com The choice of solvent is another critical factor. The use of greener solvents, such as water or supercritical fluids, can significantly reduce the environmental impact of a synthesis. longdom.org Research into performing reactions in these benign media is a key aspect of greening the synthesis of this compound.
Furthermore, the development of processes that are more energy-efficient, for example, through the use of microwave heating or by conducting reactions at ambient temperature, is another important goal. researchgate.net By embracing the principles of green chemistry, researchers are striving to make the entire lifecycle of this compound, from its synthesis to its application, more sustainable.
The following table outlines the application of some green chemistry principles to the synthesis of imidazolidin-2-one derivatives.
| Green Chemistry Principle | Application in Imidazolidin-2-one Synthesis |
| Waste Prevention | Designing synthetic routes that minimize by-product formation. mun.ca |
| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. mun.ca |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2. longdom.orgrsc.org |
| Energy Efficiency | Employing energy-efficient techniques such as microwave-assisted synthesis. researchgate.net |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. mdpi.com |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods. Advanced spectroscopic and computational techniques are playing an increasingly important role in elucidating the intricate details of the reactions used to synthesize and functionalize this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules and for studying reaction kinetics and mechanisms. Detailed NMR studies can provide insights into the stereochemistry of products and intermediates, helping to unravel the factors that control asymmetric induction.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. acs.org DFT calculations can be used to model the structures of reactants, transition states, and products, providing valuable information about the energetics of a reaction pathway. acs.org For example, computational studies have been used to rationalize the regioselectivity of reactions involved in the synthesis of imidazolidin-2-one derivatives and to understand the stereochemical outcome of catalyzed reactions. mdpi.comnih.gov By combining experimental and computational approaches, researchers can gain a deeper and more nuanced understanding of the chemical processes involved in the synthesis and reactivity of this compound, paving the way for the development of even more sophisticated and efficient synthetic strategies.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structure of (4S)-4-(Hydroxymethyl)imidazolidin-2-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and substituent positions. For example, the hydroxymethyl group () typically appears as a triplet in H NMR (~3.5–4.0 ppm) and correlates with carbon signals at ~60–70 ppm in C NMR .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700–1750 cm for the imidazolidinone ring and O–H stretch at ~3200–3600 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Fragmentation patterns can help validate the imidazolidinone core structure .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Multi-Step Synthesis : Key steps include cyclization of amino alcohol precursors with carbonylating agents. For example:
- Step 1 : React 2-methylprop-2-en-1-ol with ethyl acetate to form an intermediate.
- Step 2 : Use hydroxylamine hydrochloride under reflux to generate an oxime.
- Step 3 : Cyclize with Lawesson’s reagent or thiocarbonyl derivatives to form the imidazolidinone ring .
- Reaction Optimization : Adjust solvents (e.g., THF or DCM) and catalysts (e.g., DMAP or DIPEA) to improve enantiomeric excess (ee). Yields typically range from 70–74% for related imidazolidinones .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for natural product synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts or organocatalysts (e.g., proline derivatives) to enhance stereocontrol during cyclization .
- Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to resolve racemic mixtures. For example, lipases have been used to hydrolyze specific enantiomers in related systems .
- Challenges : Current methods lack efficiency for 5-monosubstituted derivatives, highlighting the need for asymmetric hydrogenation or enzymatic approaches .
Q. How can contradictions in biological activity data for imidazolidinone derivatives be resolved across assays?
- Methodological Answer :
- Assay Validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., behavioral studies) results. For example, derivatives like 18c showed excellent anti-Alzheimer’s activity in vivo but moderate in vitro acetylcholinesterase inhibition, suggesting off-target effects or pharmacokinetic factors .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., fluorobenzyl or dimethoxyphenyl groups) to isolate key pharmacophores. Computational docking studies can predict binding interactions .
Q. What strategies mitigate impurities during the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or HPLC to detect common impurities such as uncyclized intermediates or diastereomers.
- Purification Techniques :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate the pure enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
